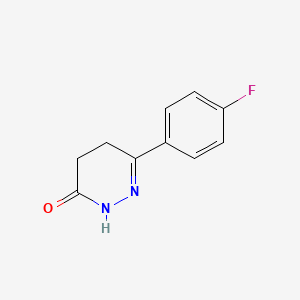

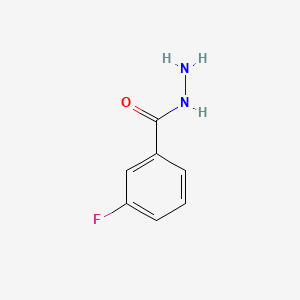

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Vue d'ensemble

Description

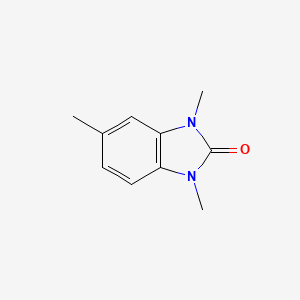

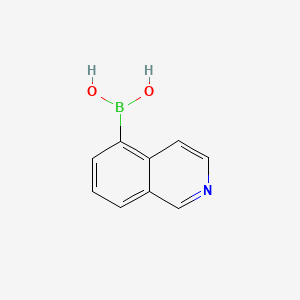

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a derivative of the pyridazinone class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Pyridazinones have been studied extensively for their potential as antiplatelet agents, anticonvulsants, and cardiotonics, among other applications. The specific compound , with a fluorophenyl group at the 6-position, is likely to exhibit unique physical, chemical, and biological characteristics due to the presence of the electron-withdrawing fluorine atom .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the construction of the pyridazinone ring followed by various functionalization reactions. For instance, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold for creating various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. The nature of the nucleophile and the substituent attached to the pyridazinone ring can influence the regioselectivity of these substitutions . Additionally, the synthesis of 6-phenyl-3(2H)-pyridazinones with different substituents has been explored, with the substituent at the 5-position significantly affecting the compound's biological activity .

Molecular Structure Analysis

Quantum-mechanical calculations and 1H NMR measurements have been used to study the structures of 5-substituted-6-phenyl-3(2H)-pyridazinones. These studies reveal that the nature of the substituent at the 5-position has a considerable impact on the reactivity of the pyridazinone system . The presence of a fluorine atom in the 6-(4-Fluorophenyl) derivative would likely influence the electronic distribution and reactivity of the molecule due to fluorine's high electronegativity.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and dehydrogenation. For example, 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones can be synthesized from benzil monohydrazones and subsequently converted to chloro derivatives, which can react with aromatic amines to form new aminoaryl pyridazines . The fluorophenyl group in 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone would be expected to influence the outcome of such reactions due to its impact on the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. For example, the introduction of electron-withdrawing groups like fluorine can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes . The chemical stability and solubility of these compounds can also be affected by the nature of the substituents, which is crucial for their pharmacokinetic profiles and therapeutic efficacy .

Applications De Recherche Scientifique

Selective COX-2 Inhibitor Applications

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, as a part of the pyridazinone compound family, has been highlighted for its potential role in medical applications, particularly as a selective COX-2 inhibitor. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, demonstrated excellent selectivity as a COX-2 inhibitor, superior to well-known drugs like celecoxib and rofecoxib. It has been shown to significantly reduce pain, inflammation, bone loss, and soft tissue destruction in animal models, suggesting its potential for treating conditions associated with arthritis (Asif, 2016).

Fluorescent Chemosensor Applications

Furthermore, derivatives of 4-methyl-2,6-diformylphenol (DFP), which may share structural similarities with 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, have been utilized in the development of fluorescent chemosensors. These sensors are capable of detecting a wide range of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, emphasizing their importance in analytical chemistry (Roy, 2021).

Broad Biological Activity Spectrum

Additionally, derivatives of azolo[d]pyridazinone, a close relative to 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, have been associated with a wide range of biological activities including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. The significance of this scaffold against targets like PDE, COX, and DPP-4 has been thoroughly reviewed, showcasing its versatility and potential in drug development (Tan & Sari, 2020).

Applications in Synthesis

In the realm of organic synthesis, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone may contribute to the synthesis of related compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, demonstrates the relevance of fluoro-substituted compounds in synthetic routes (Qiu et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONBUGAZNEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345620 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

CAS RN |

39499-62-2 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)